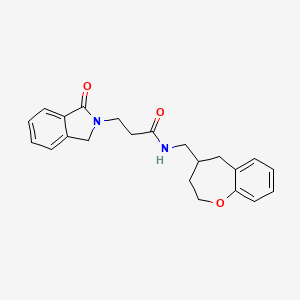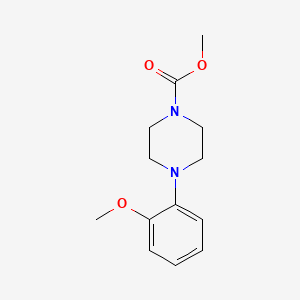![molecular formula C13H12N2OS2 B5659677 1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5659677.png)
1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioxopyrimidines and their derivatives are a class of heterocyclic compounds that have garnered attention due to their diverse biological activities and chemical properties. They serve as key intermediates in the synthesis of various pharmacologically active molecules and exhibit a wide range of chemical reactivities.
Synthesis Analysis
The synthesis of thioxopyrimidine derivatives often involves the reaction of suitable precursors under controlled conditions. For example, Ranise et al. (1994) describe the synthesis of 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone by reacting methyl phenylacetate with phenyl isothiocyanate and sodium hydride in DMF solution (Ranise et al., 1994). This synthesis route exemplifies the general approach to obtaining thioxopyrimidines, indicating a reliance on mercaptan and isothiocyanate components for the thioxo functionality.
Molecular Structure Analysis
The molecular structure of thioxopyrimidines features a pyrimidine core with various substituents that influence the compound's physical and chemical properties. Crystallographic studies, such as those by Mohan et al. (2003), provide insights into the conformation and bonding within these molecules, revealing a close to half-chair conformation of the dihydropyrimidine ring in some derivatives (Mohan et al., 2003).
Chemical Reactions and Properties
Thioxopyrimidines undergo various chemical reactions, including acylation, alkylation, and condensation, to yield a wide range of derivatives with different functional groups. The reactivity of the thioxo group in these compounds allows for the introduction of acylthio derivatives, as described by Ranise et al. (1994), providing a pathway for the synthesis of compounds with antiaggregating, antiinflammatory, and other activities (Ranise et al., 1994).
Propriétés
IUPAC Name |
1-(4-methylsulfanyl-2-phenyl-6-sulfanylidene-1H-pyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-8(16)10-12(17)14-11(15-13(10)18-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXHPHSVRNKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(NC1=S)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5659606.png)

![7-isopropyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5659612.png)
![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)
![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)

![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)
![4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)
![N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide](/img/structure/B5659669.png)
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)

![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)
![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)